molecular formula C20H25BrN2O4S B5123666 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide

Cat. No.: B5123666
M. Wt: 469.4 g/mol
InChI Key: LNDUOCTYHUHXQA-UHFFFAOYSA-N
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Description

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, an ethoxyanilino group, and a tert-butylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with tert-butylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and bromophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-propylacetamide
  • 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(4-chlorobenzyl)acetamide

Uniqueness

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide is unique due to the presence of the tert-butylacetamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-5-27-17-10-8-16(9-11-17)23(14-19(24)22-20(2,3)4)28(25,26)18-12-6-15(21)7-13-18/h6-13H,5,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDUOCTYHUHXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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